molecular formula C14H12O3S2 B1679391 Rita CAS No. 213261-59-7

Rita

Cat. No. B1679391
M. Wt: 292.4 g/mol
InChI Key: KZENBFUSKMWCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rita is a synthetic compound derived from the plant-based alkaloid catharanthine. It is used in various scientific research applications, including in vivo and in vitro experiments, to study the biochemical and physiological effects of this compound. Rita has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidative properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions for Rita.

Scientific Research Applications

Rita Levi-Montalcini's Contributions to Neuroscience

Rita Levi-Montalcini, a Nobel laureate, made groundbreaking contributions to neuroscience. Her work in neurology and psychiatry led to the discovery of the nerve growth factor (NGF), a crucial component in understanding neuronal survival and development. NGF has opened new therapeutic applications, particularly in treating neurodegenerative diseases like glaucoma, by reducing retinal ganglion cell loss (Melino, Benedetti, & Bazan, 2013).

RITA in Cancer Research

  • Small Molecule RITA and p53 Activation : RITA, a small molecule, activates the p53 tumor suppressor pathway, inducing apoptosis in cancer cells. It has been effective in treating neuroblastoma by inhibiting key oncogenes and is under consideration as a cancer treatment strategy (Burmakin et al., 2013).
  • Effect on Various Tumor Cells : RITA binds to p53, preventing its interaction with negative regulators, and induces apoptosis in various tumor cell lines. This suggests potential in developing anticancer drugs targeting tumors with wild-type p53 (Issaeva et al., 2004).

Other Applications

  • RITA in Overcoming Chemoresistance : RITA, combined with 3-MA, overcomes chemoresistance in head and neck cancer cells. This combination therapy targets autophagy and antioxidant systems, offering a new approach to treat resistant cancers (Shin et al., 2017).
  • RITA's Role in Myeloma Cells : Studies show RITA can induce apoptosis in myeloma cells, independent of the p53 pathway, providing a possible treatment for patients resistant to current therapies (Surget et al., 2014).

properties

IUPAC Name

[5-[5-[5-(hydroxymethyl)thiophen-2-yl]furan-2-yl]thiophen-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S2/c15-7-9-1-5-13(18-9)11-3-4-12(17-11)14-6-2-10(8-16)19-14/h1-6,15-16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZENBFUSKMWCJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CC=C(O2)C3=CC=C(S3)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327405
Record name RITA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-[5-[5-(Hydroxymethyl)thiophen-2-yl]furan-2-yl]thiophen-2-yl]methanol

CAS RN

213261-59-7
Record name 5,5′-(2,5-Furandiyl)bis[2-thiophenemethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213261-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RITA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,960,000
Citations
…, JG Webster, P Bach-y-Rita… - IEEE transactions on …, 1991 - ieeexplore.ieee.org
Sensory substitution systems provide their users with environmental information through a human sensory channel (eye, ear, or skin) different from that normally used or with the …
Number of citations: 077 ieeexplore.ieee.org
P Bach-y-Rita, SW Kercel - Trends in cognitive sciences, 2003 - cell.com
Recent advances in the instrumentation technology of sensory substitution have presented new opportunities to develop systems for compensation of sensory loss. In sensory …
Number of citations: 055 www.cell.com
P Bach-y-Rita, CC Collins, FA Saunders, B White… - Nature, 1969 - nature.com
WE describe here a vision substitution system which is being developed as a practical aid for the blind and as a means of studying the processing of afferent information in the central …
Number of citations: 093 www.nature.com
P Rita, T Oliveira, A Farisa - Heliyon, 2019 - cell.com
The purpose of this study is to develop new knowledge to better understand the most important dimensions of e-service quality that have impact on customer satisfaction, customer trust, …
Number of citations: 926 www.cell.com
S Moro, P Cortez, P Rita - Decision Support Systems, 2014 - Elsevier
We propose a data mining (DM) approach to predict the success of telemarketing calls for selling bank long-term deposits. A Portuguese retail bank was addressed, with data collected …
Number of citations: 972 www.sciencedirect.com
…, L Mamanova, L Bolt, D Crossland, F De Rita… - Science, 2020 - science.org
INTRODUCTION The thymus is the critical organ for T cell development and T cell receptor (TCR) repertoire formation, which shapes the landscape of adaptive immunity. T cell …
Number of citations: 425 www.science.org
J Kaprio, M Koskenvuo, H Rita - American journal of …, 1987 - ajph.aphapublications.org
The mortality of 95,647 persons, widowed during 1972-76 and identified by linking the Finnish Population Register and cause-of-death files, was followed up to the end of 1976. A total …
Number of citations: 630 ajph.aphapublications.org
GD Pires, J Stanton, P Rita - European journal of marketing, 2006 - emerald.com
Purpose – Arguing that increasing use of information and communication technologies (ICT) is shifting market power from suppliers to consumers, the ensuing consumer empowerment …
Number of citations: 599 www.emerald.com
P Bach-y-Rita, ME Tyler… - International journal of …, 2003 - Taylor & Francis
We see with the brain, not the eyes (Bach-y-Rita, 1972); images that pass through our pupils go no further than the retina. From there image information travels to the rest of the brain by …
Number of citations: 313 www.tandfonline.com
T Oliveira, M Alhinho, P Rita, G Dhillon - Computers in Human Behavior, 2017 - Elsevier
Prior research has found trust to play a significant role in shaping purchase intentions of a consumer. However there has been limited research where consumer trust dimensions have …
Number of citations: 590 www.sciencedirect.com

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